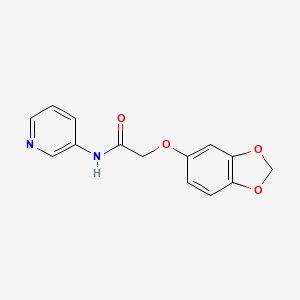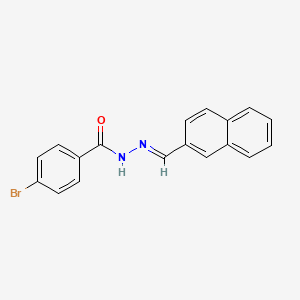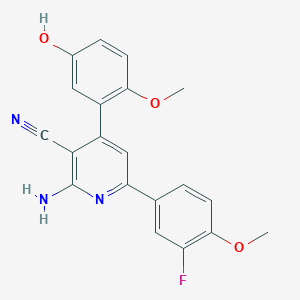![molecular formula C14H10N2O4 B5322070 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine](/img/structure/B5322070.png)
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine, also known as NBQX, is a competitive antagonist of glutamate receptors. It is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine binds to the ionotropic glutamate receptors and blocks the ion channel, thus preventing the influx of calcium ions and the depolarization of the postsynaptic neuron. This results in the inhibition of the excitatory neurotransmission mediated by the glutamate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is believed to be the cellular basis of learning and memory. This compound has also been shown to prevent the excitotoxicity induced by excessive glutamate release, which is implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine has several advantages for lab experiments. It is a potent and selective antagonist of glutamate receptors, which allows for the specific inhibition of glutamate-mediated neurotransmission. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It is not effective against all types of glutamate receptors, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on 2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine. One direction is to study the role of glutamate receptors in other physiological and pathological processes, such as pain, addiction, and depression. Another direction is to develop more potent and selective antagonists of glutamate receptors, which may have therapeutic potential for various neurological and psychiatric disorders. Finally, the development of new methods for the delivery of this compound to specific brain regions may allow for more precise manipulation of glutamate-mediated neurotransmission.
Synthesemethoden
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine can be synthesized by reacting 6-nitro-1,3-benzodioxole with acrylonitrile in the presence of a base, followed by reacting the resulting compound with pyridine. The synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of AMPA/kainate-type glutamate receptors. This compound has been used to study the role of glutamate receptors in synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[(E)-2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-16(18)12-8-14-13(19-9-20-14)7-10(12)4-5-11-3-1-2-6-15-11/h1-8H,9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLIAJWQICIFDF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5321997.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)




![1-(2-chlorobenzyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5322028.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-(methylamino)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5322039.png)
![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5322063.png)
![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)